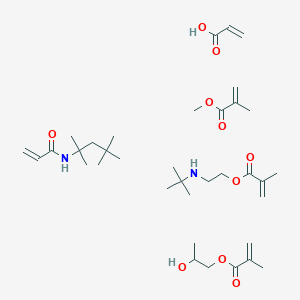
2-(tert-butylamino)ethyl 2-methylprop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid;N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer is a synthetic polymer widely used in the cosmetic and personal care industry. This compound is known for its film-forming, binding, and hair-fixing properties, making it a valuable ingredient in products like eyeliners, mascaras, long-wearing foundations, and hair styling products . It is typically a clear, viscous liquid that enhances the water resistance and durability of cosmetic formulations .
Métodos De Preparación
The synthesis of octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer involves the copolymerization of selected monomers such as octylacrylamide, acrylates, and butylaminoethyl methacrylate . This process can be achieved through various polymerization techniques, including emulsion polymerization, solution polymerization, and suspension polymerization. The resultant copolymer is then purified to remove impurities .
Análisis De Reacciones Químicas
Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer undergoes several types of chemical reactions, including:
Cross-linking: This reaction can occur under specific conditions, enhancing the mechanical properties of the polymer.
Common reagents used in these reactions include initiators like ammonium persulfate . The major products formed from these reactions are high molecular weight polymers with excellent film-forming and binding properties .
Aplicaciones Científicas De Investigación
Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer has diverse applications in scientific research:
Cosmetic Industry: It is used in formulations to enhance water resistance, durability, and adhesion of products like eyeliners, mascaras, and foundations.
Hair Styling: The copolymer improves the hold and flexibility of hair styling products, maintaining hairstyles for extended periods.
Drug Delivery: Research has shown its potential in drug delivery applications, where it can encapsulate drugs and release them in a controlled manner.
Tissue Engineering: The copolymer is used to create scaffolds that support cell growth and tissue regeneration.
Mecanismo De Acción
The mechanism of action of octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer is based on its unique properties. The copolymer is hydrophilic, allowing it to interact with water molecules and form a gel-like structure. This property makes it an excellent candidate for drug delivery applications. In cosmetic formulations, it forms a flexible and resistant film on the surface of hair and skin, improving the water resistance and adhesion of the products .
Comparación Con Compuestos Similares
Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer is unique due to its combination of film-forming, binding, and hair-fixing properties. Similar compounds include:
Polyvinylpyrrolidone (PVP): Known for its film-forming and binding properties but lacks the hair-fixing capabilities of octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer.
Acrylates Copolymer: Used for film-forming and binding but does not provide the same level of flexibility and water resistance.
Polyquaternium-11: Offers film-forming and conditioning properties but is less effective in hair-fixing applications.
Propiedades
Número CAS |
70801-07-9 |
|---|---|
Fórmula molecular |
C36H64N2O10 |
Peso molecular |
684.9 g/mol |
Nombre IUPAC |
2-(tert-butylamino)ethyl 2-methylprop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid;N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H21NO.C10H19NO2.C7H12O3.C5H8O2.C3H4O2/c1-7-9(13)12-11(5,6)8-10(2,3)4;1-8(2)9(12)13-7-6-11-10(3,4)5;1-5(2)7(9)10-4-6(3)8;1-4(2)5(6)7-3;1-2-3(4)5/h7H,1,8H2,2-6H3,(H,12,13);11H,1,6-7H2,2-5H3;6,8H,1,4H2,2-3H3;1H2,2-3H3;2H,1H2,(H,4,5) |
Clave InChI |
OOBBVVRLSYRMMO-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C(=C)C)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCNC(C)(C)C.CC(C)(C)CC(C)(C)NC(=O)C=C.C=CC(=O)O |
SMILES canónico |
CC(COC(=O)C(=C)C)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCNC(C)(C)C.CC(C)(C)CC(C)(C)NC(=O)C=C.C=CC(=O)O |
Key on ui other cas no. |
70801-07-9 |
Sinónimos |
OCTYLACRYLAMIDE/ACRYLATES/BUTYLAMINOETHYL METHACRYLATE COPOLYMER; 2-Propenoic acid, 2-methyl-, 2-(1,1-dimethylethyl)aminoethyl ester, polymer with methyl 2-methyl-2-propenoate, 1,2-propanediol mono(2-methyl-2-propenoate), 2-propenoic acid and N-(1,1,3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















